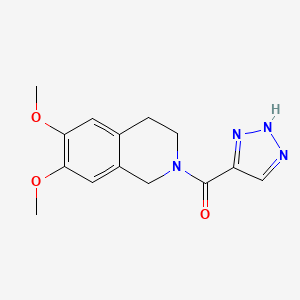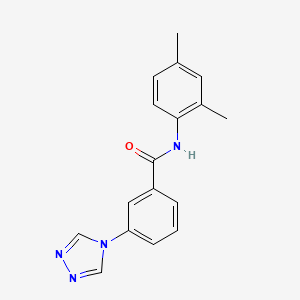
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide, commonly referred to as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP belongs to the class of organic compounds known as amides and is synthesized through a complex process involving several chemical reactions. In
作用机制
The exact mechanism of action of DMPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the nitrification process. Nitrification is the process by which microorganisms convert ammonium to nitrate, which is a form of nitrogen that can be easily taken up by plants. By inhibiting nitrification, DMPP can help reduce the amount of nitrogen that is lost to the environment, thereby improving the efficiency of nitrogen use in agriculture.
Biochemical and Physiological Effects:
DMPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. In laboratory experiments, DMPP has been found to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. DMPP has also been shown to be an effective nitrification inhibitor in agricultural soils, which can help reduce the amount of nitrogen lost to the environment.
实验室实验的优点和局限性
One of the main advantages of using DMPP in laboratory experiments is its low toxicity and high stability, which makes it a safe and reliable compound for use in scientific research. DMPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using DMPP is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DMPP. One area of research is the development of new pain-relieving drugs based on the analgesic properties of DMPP. Another area of research is the optimization of DMPP as a nitrification inhibitor in agriculture, including the development of new formulations that can improve its efficacy and reduce its environmental impact. Additionally, research on the use of DMPP in wastewater treatment is an area of growing interest, as it has the potential to improve the efficiency and sustainability of wastewater treatment processes.
Conclusion:
In conclusion, DMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. DMPP is synthesized through a complex process involving several chemical reactions and has been extensively studied for its scientific research applications. DMPP has been found to have analgesic and anti-inflammatory properties, as well as being an effective nitrification inhibitor in agricultural soils. While there are limitations to the use of DMPP in laboratory experiments, its low toxicity and high stability make it a promising candidate for further research in various scientific fields.
合成方法
DMPP is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylpiperidine to form N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide. This intermediate compound is then treated with acetic anhydride to form DMPP. The overall reaction can be represented as follows:
2,4-dimethylphenyl isocyanate + 3-methylpiperidine → N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide
N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide + acetic anhydride → DMPP
科学研究应用
DMPP has been extensively studied for its potential applications in various scientific fields. In medicine, DMPP has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. In agriculture, DMPP has been shown to be an effective nitrification inhibitor, which can help reduce the amount of nitrogen fertilizer needed for crop production, thereby reducing the environmental impact of agriculture. In environmental science, DMPP has been studied for its potential use in wastewater treatment, as it can help remove nitrogen compounds from wastewater.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-6-7-15(14(3)9-12)17-16(19)11-18-8-4-5-13(2)10-18/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVKUMAGMSRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)
![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)